molecular formula C12H22OSi B14450963 6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde CAS No. 72952-63-7

6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde

Katalognummer: B14450963
CAS-Nummer: 72952-63-7
Molekulargewicht: 210.39 g/mol
InChI-Schlüssel: PJUDJGHXYIJDME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde is an organic compound with a unique structure that includes a cyclohexene ring, a methyl group, and a trimethylsilyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of cyclohexene with a trimethylsilyl methyl reagent under specific conditions to introduce the trimethylsilyl group. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents) are employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexene derivatives.

Wissenschaftliche Forschungsanwendungen

6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the trimethylsilyl group can participate in various substitution reactions. These interactions can affect molecular pathways and lead to specific biological or chemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Methyl-2-(trimethylsilyl)-3-vinyl-6-heptenoic acid: Similar structure but with a vinyl group and carboxylic acid functionality.

    4-(4-Hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde: Similar cyclohexene ring but with different substituents.

Uniqueness

6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde is unique due to the presence of both a trimethylsilyl group and an aldehyde group on the cyclohexene ring

Eigenschaften

CAS-Nummer

72952-63-7

Molekularformel

C12H22OSi

Molekulargewicht

210.39 g/mol

IUPAC-Name

6-methyl-2-(trimethylsilylmethyl)cyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C12H22OSi/c1-10-6-5-7-11(12(10)8-13)9-14(2,3)4/h5,7-8,10-12H,6,9H2,1-4H3

InChI-Schlüssel

PJUDJGHXYIJDME-UHFFFAOYSA-N

Kanonische SMILES

CC1CC=CC(C1C=O)C[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.